Napyradiomycin A1

Vue d'ensemble

Description

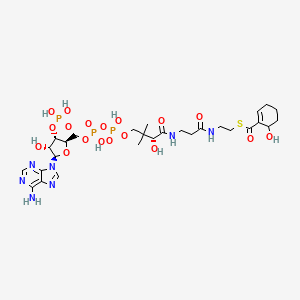

Napyradiomycin A1 is an inhibitor of mitochondrial complexes I and II . It was isolated from Streptomyces antimycoticus NT17 . It has been identified as an antibacterial antibiotic .

Synthesis Analysis

The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate), and catalysis via five enzymes: two aromatic prenyltransferases (NapT8 and T9); and three vanadium dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4) .Molecular Structure Analysis

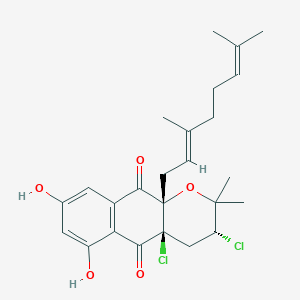

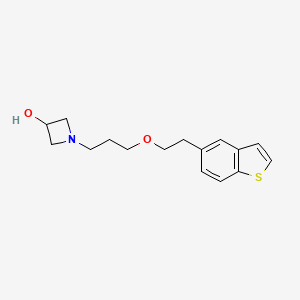

Napyradiomycin A1 contains total 64 bond(s); 34 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 2 aromatic hydroxyl(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

The biosynthetic route to the napyradiomycin family of bacterial meroterpenoids has been fully described . The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates and catalysis via five enzymes . The synthesis of (±)-Napyradiomycin A1 has been achieved through a tandem Michael-Dieckmann type reaction and the introduction of a side chain and two chlorine atoms onto the pyranonaphthoquinone core .Applications De Recherche Scientifique

Antibacterial Properties

Napyradiomycin A1 has been identified to possess significant antibacterial activities. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus and Bacillus strains. The minimum inhibitory concentrations (MIC) for these activities range from 0.25 to 32 μg/mL . This suggests potential for Napyradiomycin A1 to be developed into antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that Napyradiomycin A1 exhibits moderate cytotoxicities against various human cancer cell lines, including SF-268 , MCF-7 , NCI-H460 , and HepG-2 . The IC50 values—indicative of the concentration needed to kill 50% of the cell population—were found to be below 20 μM for these cell lines. This points to its potential use in cancer research, particularly in the development of chemotherapeutic agents.

Enzyme Synthesis

Napyradiomycin A1, along with its analogue B1, can be synthesized using a total enzyme synthesis approach . This involves the use of organic substrates and catalysis via specific enzymes, highlighting the compound’s role in advancing enzymology and synthetic biology research. Such methods can lead to the production of complex halogenated metabolites, which are valuable in medicinal chemistry.

Marine-Derived Natural Product Research

Napyradiomycin A1 is derived from marine actinomycetes, which are a valuable source for drug discovery . The exploration of marine-derived natural products like Napyradiomycin A1 contributes to the discovery of new drugs with unique structures and potent bioactivities.

Halogenated Metabolite Production

The biosynthesis of Napyradiomycin A1 involves unique chloronium-induced terpenoid cyclization . This process is significant for the production of halogenated metabolites, which are important in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Result of Action

The primary result of Napyradiomycin A1’s action is a decrease in cellular ATP levels . This decrease can inhibit various ATP-dependent cellular processes, potentially leading to cell death . Furthermore, Napyradiomycin A1 has been shown to have antimicrobial and cytotoxic effects, suggesting that it may be effective against certain types of bacteria and cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

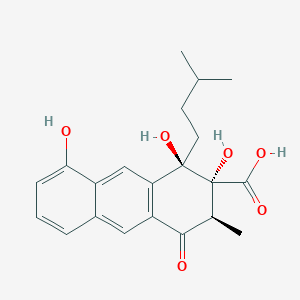

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWMPCOEAOEDD-NQSCOFRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043827 | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Napyradiomycin A1 | |

CAS RN |

103106-24-7 | |

| Record name | Napyradiomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium](/img/structure/B1242553.png)

![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)

![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)

![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)